2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime
Description
2-(2,4-Dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime (CAS 478249-71-7) is a synthetic oxime derivative characterized by a cyclohexanone core substituted with a 2,4-dinitrophenyl group at the 2-position. The oxime functional group (-NOH) is further modified with a 2-fluorobenzyl ether moiety. Its molecular weight is 387.37 g/mol, and it is listed as a reagent in commercial catalogs, suggesting applications in organic synthesis or analytical chemistry .
Properties
IUPAC Name |
(Z)-2-(2,4-dinitrophenyl)-N-[(2-fluorophenyl)methoxy]cyclohexan-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5/c20-17-7-3-1-5-13(17)12-28-21-18-8-4-2-6-15(18)16-10-9-14(22(24)25)11-19(16)23(26)27/h1,3,5,7,9-11,15H,2,4,6,8,12H2/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFIEHAIWBRTDQ-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2=CC=CC=C2F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/OCC2=CC=CC=C2F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime typically involves multiple steps:
Formation of 2-(2,4-dinitrophenyl)cyclohexanone: This step involves the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone derivative.
Oxime Formation: The hydrazone derivative is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
O-(2-fluorobenzyl) Substitution: Finally, the oxime is reacted with 2-fluorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and oxime derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro and oxime derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the dinitrophenyl and fluorobenzyl groups enhances its reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Oxime Derivatives
| Compound Name | Core Structure | Substituents on Oxime | Key Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Target Compound | Cyclohexanone | 2-Fluorobenzyl | 2,4-Dinitrophenyl, oxime | 387.37 | 478249-71-7 |
| Bromfenoxim (Bromofenoxim) | 3,5-Dibromo-4-hydroxybenzaldehyde | 2,4-Dinitrophenyl | Bromine, hydroxy, oxime | 461.02 | 13181-17-4 |
| 5α-Estran-3-one O-(2,4-dinitrophenyl)oxime | Steroidal estranone | 2,4-Dinitrophenyl | Steroid backbone, oxime | 457.51 | 64584-77-6 |
| 2,3-Pentanedione bis(2,4-dinitrophenylhydrazone) | Pentanedione | 2,4-Dinitrophenylhydrazone | Diketone, hydrazone | 522.38 | Not specified |
Key Observations:
- Core Diversity: The target compound’s cyclohexanone core distinguishes it from aromatic aldehydes (Bromfenoxim), steroids (), and diketones (). Cyclohexanone’s flexibility may confer distinct conformational properties compared to rigid aromatic or steroidal frameworks .
- Substituent Effects: The 2-fluorobenzyl group in the target compound contrasts with Bromfenoxim’s brominated hydroxybenzaldehyde core. Fluorine’s electronegativity may enhance metabolic stability compared to bromine’s bulkiness, which is associated with pesticidal activity .
- Functional Group Roles : The 2,4-dinitrophenyl group is a common motif in analytical reagents (e.g., hydrazones for carbonyl detection) and may serve as a UV-active tag or derivatization agent in the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- The target compound’s fluorobenzyl group likely increases lipophilicity compared to Bromfenoxim’s brominated structure, which may affect its solubility in organic solvents .
- The 2,4-dinitrophenyl group in all compounds contributes to UV-vis activity, making them suitable for spectrophotometric detection .
Biological Activity
2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime is a synthetic organic compound notable for its diverse biological activities. With the molecular formula , this compound has garnered interest in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its structural features, particularly the dinitrophenyl and fluorobenzyl moieties, contribute to its reactivity and interaction with biological targets.
The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime typically involves multiple steps:
- Formation of 2-(2,4-dinitrophenyl)cyclohexanone : Reaction of cyclohexanone with 2,4-dinitrophenylhydrazine under acidic conditions.
- Oxime Formation : Reaction of the hydrazone derivative with hydroxylamine hydrochloride in a basic medium.
- Substitution : The oxime is then reacted with 2-fluorobenzyl chloride in the presence of a base to yield the final product.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : By modifying active sites on enzymes, the compound can impede their function.
- Alteration of Protein Interactions : The presence of the dinitrophenyl group enhances reactivity towards specific biological targets.
Antimicrobial Activity
Research indicates that compounds similar in structure exhibit significant antimicrobial properties. The dinitrophenyl moiety is known for its ability to interact with microbial membranes, leading to cell lysis. In vitro studies have shown that derivatives can inhibit bacterial growth effectively.
Anticancer Properties
Studies have suggested potential anticancer activity for compounds containing similar functional groups. They may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of related compounds in models of neurodegeneration. These effects may be mediated by modulation of neurotransmitter levels and protection against oxidative stress.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 2-(2,4-dinitrophenyl)cyclohexanone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.
Study 2: Anticancer Activity
In a cell line study using human breast cancer cells (MCF-7), treatment with 2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime resulted in a dose-dependent decrease in cell proliferation. Mechanistic studies indicated that this was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Comparative Analysis
Q & A
Q. Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns, particularly the fluorobenzyl group’s integration and splitting .
- X-ray Diffraction : Resolves stereochemical ambiguities in the oxime configuration and nitro group orientation .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
How does the electronic environment of the 2,4-dinitrophenyl group influence the reactivity of the oxime moiety in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing nitro groups on the phenyl ring stabilize negative charge density, enhancing the oxime’s nucleophilicity. This facilitates reactions such as:
- Buchwald-Hartwig Amination : The oxime acts as a directing group, enabling C–N bond formation at specific positions .
- Transition Metal Catalysis : Pd-mediated coupling reactions show higher yields due to the nitro group’s ability to stabilize intermediates via resonance .
Contradiction Note : While nitro groups typically deactivate aromatic rings, their meta and para positions in this compound create localized electron-deficient regions, paradoxically accelerating oxidative cross-coupling .
What spectroscopic methods are most effective for characterizing the stereochemical configuration of this oxime derivative?
Basic Research Question
- NOESY NMR : Detects spatial proximity between the fluorobenzyl protons and the cyclohexanone ring, confirming the oxime’s E/Z configuration .
- Vibrational Spectroscopy (IR) : The C=N stretching frequency (~1640 cm) shifts depending on syn/anti isomerism, with anti configurations showing higher frequencies due to reduced conjugation .
Data Correlation : X-ray structures of analogous compounds (e.g., 2-(4-chlorophenyl)-2-oxoethyl derivatives) provide reference metrics for assigning stereochemistry .
What computational methods can predict the compound’s potential as a ligand in coordination chemistry, and how do they compare with experimental data?
Advanced Research Question
- DFT Calculations : Optimize geometry and predict binding affinities for transition metals (e.g., Cu, Fe). The oxime’s lone pair and nitro groups’ electron-withdrawing effects enhance metal chelation .
- Molecular Dynamics (MD) : Simulate stability of metal-ligand complexes in solvated environments, identifying solvent effects on coordination geometry .
Experimental Validation : Compare computed binding constants with experimental potentiometric titrations. Discrepancies often arise from solvation effects not fully modeled in simulations .
What are common side reactions during the synthesis of such oxime derivatives, and how can they be mitigated?
Basic Research Question
- Nitro Group Reduction : Under acidic conditions, nitro groups may partially reduce to amines. Use of inert atmospheres (N) and low-temperature reactions minimizes this .
- Oxime Isomerization : Prolonged heating converts syn to anti isomers. Quenching reactions at controlled pH (4–5) stabilizes the desired form .
Mitigation Strategy : Monitor reaction progress via TLC with UV-active spots (nitro groups absorb at 254 nm) .
How does the fluorobenzyl group affect the compound’s stability under various pH conditions, and what degradation products are observed?
Advanced Research Question
- Acidic Conditions (pH < 3) : The oxime hydrolyzes to cyclohexanone and 2-fluorobenzylamine, with first-order kinetics observed via HPLC .
- Basic Conditions (pH > 10) : The nitro groups undergo nucleophilic aromatic substitution, forming hydroxylamine derivatives. LC-MS identifies m/z peaks corresponding to de-fluorinated byproducts .
Degradation Pathway : Fluorine’s electronegativity slows hydrolysis compared to non-fluorinated analogs, but steric hindrance from the benzyl group accelerates cleavage at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
